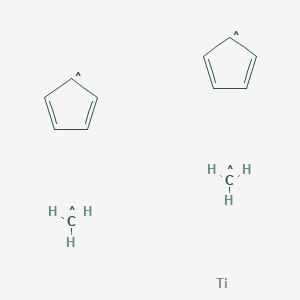
Titanium, bis(eta5-2,4-cyclopentadien-1-yl)dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of titanium, bis(eta5-2,4-cyclopentadien-1-yl)dimethyl- typically involves the reaction of titanium tetrachloride (TiCl4) with cyclopentadienyl magnesium bromide (CpMgBr) in an inert atmosphere. The reaction proceeds as follows:
TiCl4+2CpMgBr→Ti(Cp)2Cl2+2MgBrCl
The resulting titanium dichloride complex is then treated with methyl lithium (MeLi) to replace the chlorine atoms with methyl groups, yielding the final product:
Ti(Cp)2Cl2+2MeLi→Ti(Cp)2Me2+2LiCl
Industrial Production Methods
Industrial production of titanium, bis(eta5-2,4-cyclopentadien-1-yl)dimethyl- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of automated reactors and purification systems is common in industrial settings to optimize production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Titanium, bis(eta5-2,4-cyclopentadien-1-yl)dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide (TiO2) and other oxidation products.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: The methyl groups can be substituted with other ligands, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O2) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) are employed for substitution reactions.
Major Products Formed
Oxidation: Titanium dioxide (TiO2)
Reduction: Lower oxidation state titanium compounds
Substitution: Various substituted titanium complexes
Aplicaciones Científicas De Investigación
Titanium, bis(eta5-2,4-cyclopentadien-1-yl)dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions, particularly in the production of polyethylene and polypropylene.
Biology: The compound is studied for its potential use in bioinorganic chemistry and as a model for metalloenzyme active sites.
Medicine: Research is ongoing into its potential use in drug delivery systems and as an anticancer agent.
Industry: It is used in the production of high-performance materials, such as advanced ceramics and coatings.
Mecanismo De Acción
The mechanism of action of titanium, bis(eta5-2,4-cyclopentadien-1-yl)dimethyl- involves its ability to coordinate with various substrates through its titanium center. The cyclopentadienyl ligands provide stability to the titanium atom, allowing it to participate in various catalytic cycles. The compound can activate small molecules, such as olefins, by coordinating to the titanium center and facilitating their transformation into useful products.
Comparación Con Compuestos Similares
Similar Compounds
- Titanium, bis(eta5-2,4-cyclopentadien-1-yl)difluoro-
- Titanium, bis(eta5-2,4-cyclopentadien-1-yl)[1,1’-(eta2-1,2-ethynediyl)bis(1,1,1-trimethylsilane)]
Uniqueness
Titanium, bis(eta5-2,4-cyclopentadien-1-yl)dimethyl- is unique due to its specific combination of cyclopentadienyl and methyl ligands, which confer distinct chemical properties. Compared to its difluoro counterpart, the dimethyl variant exhibits different reactivity and stability profiles, making it suitable for specific catalytic applications. The presence of methyl groups also influences its solubility and interaction with other molecules, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C12H16Ti |
|---|---|
Peso molecular |
208.12 g/mol |
InChI |
InChI=1S/2C5H5.2CH3.Ti/c2*1-2-4-5-3-1;;;/h2*1-5H;2*1H3; |
Clave InChI |
QWHJQOJNNKDPBE-UHFFFAOYSA-N |
SMILES canónico |
[CH3].[CH3].C1=C[CH]C=C1.C1=C[CH]C=C1.[Ti] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


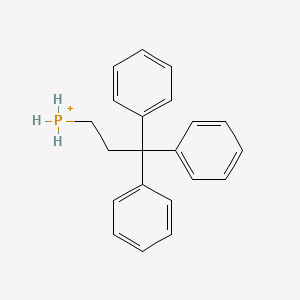

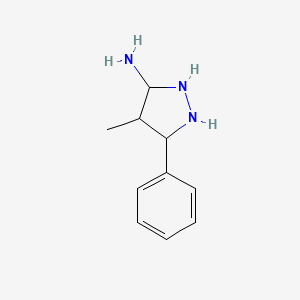
![Dibenzo[b,e][1,4]diazepin-11-one](/img/structure/B15133041.png)
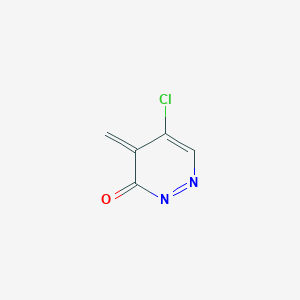
![(2Z)-2-[(4-chlorophenyl)imino]-6-methyl-2H-chromene-3-carboxamide](/img/structure/B15133045.png)
![(5E)-2-benzyl-5-[(5-phenylfuran-2-yl)methylidene]-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one](/img/structure/B15133047.png)
![3-methyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide](/img/structure/B15133070.png)
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-4-(9-methyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B15133081.png)
![11-(4-Butoxyphenyl)-5-({[2-(trifluoromethyl)phenyl]methyl}sulfanyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B15133087.png)
![3-(3-chlorophenyl)-1-[(4-methoxyphenyl)methyl]-5,8-dimethyl-1H,2H,3H,4H,5H-pyrimido[5,4-b]indole-2,4-dione](/img/structure/B15133101.png)
![Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-(phenylmethyl) ester](/img/structure/B15133109.png)
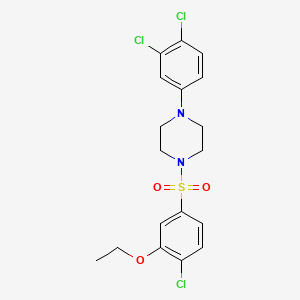
![methyl 2-[(11Z)-4,5-dimethyl-2,12-dioxo-6,10-dithia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-11-ylidene]acetate](/img/structure/B15133114.png)
